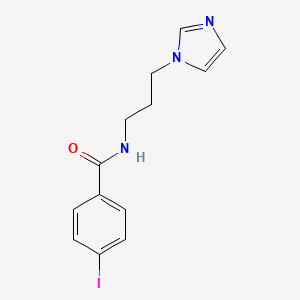
2-Butyl-6-methoxybenzene-1-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-6-methoxybenzene-1-sulfonylchloride is an organic compound belonging to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also bears butyl and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methoxybenzene-1-sulfonylchloride typically involves the sulfonylation of 2-butyl-6-methoxybenzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 2-butyl-6-methoxybenzene, can be synthesized via Friedel-Crafts alkylation of anisole with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonylation reaction involves treating 2-butyl-6-methoxybenzene with chlorosulfonic acid or sulfuryl chloride. The reaction is usually carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Butyl-6-methoxybenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonic Acids: Formed by oxidation.
科学的研究の応用
2-Butyl-6-methoxybenzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Material Science: Utilized in the preparation of sulfonated polymers and resins with specific properties for industrial applications.
作用機序
The mechanism of action of 2-Butyl-6-methoxybenzene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
- 2-Butyl-4-methoxybenzene-1-sulfonylchloride
- 2-Butyl-6-ethoxybenzene-1-sulfonylchloride
- 2-Butyl-6-methoxybenzene-1-sulfonic acid
Comparison
Compared to similar compounds, 2-Butyl-6-methoxybenzene-1-sulfonylchloride is unique due to the specific positioning of the butyl and methoxy groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the methoxy group at the 6-position can also affect the electronic properties of the compound, making it more or less reactive in certain reactions compared to its analogs.
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
2-butyl-6-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-3-4-6-9-7-5-8-10(15-2)11(9)16(12,13)14/h5,7-8H,3-4,6H2,1-2H3 |
InChIキー |
TVUZQHFUNSFZJS-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=CC=C1)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)

![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)


![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)




![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
